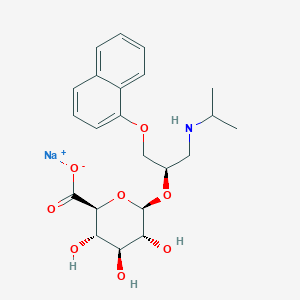

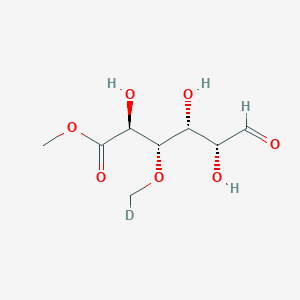

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the condensation reaction of specific esters with other chemical agents, resulting in complex structures with precise molecular arrangements. For instance, the synthesis of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester showcases the intricate process of forming esters with significant structural specificity (Zhao et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as crystal structures of benzene dicarboxylic acid derivatives, reveals their complex arrangements and the significance of their spatial configuration. For example, the crystal structure of 1,3-bi(4-pyridyl)propane — 5-methyl-benzene- 1,3-dicarboxylic acid (1:1) demonstrates how molecular geometry influences the formation of supramolecular assemblies (Lufang Ma et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, and its derivatives are pivotal for understanding their reactivity and potential for forming new compounds. Studies on the acid-catalyzed esterification and hydrolysis mechanisms provide insights into the reactivity of carboxylic acid esters and their transformation under specific conditions (Hong-chang Shi et al., 2015).

Physical Properties Analysis

The physical properties of 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, and related compounds, such as their solubility, melting points, and crystalline structure, are essential for their practical application in various fields. Research into the liquid crystalline networks from 1,4‐benzenedicarboxylic acid bis(4‐cyanatomethylphenyl) ester sheds light on the material's phase behavior and mechanical properties, critical for designing advanced materials (A. Shiota et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for utilizing 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester in synthesis and material science. Exploring the reactions of 2-(Trimethylsiloxy)furans with Orthocarboxylic Esters highlights the compound's versatility and potential for creating novel materials (Morio Asaoka et al., 1979).

科学研究应用

1. Antifungal Efficacy in Phytopathogenic Fungi

- Application Summary : This compound was found in the methanolic extract of Camphor (Cinnamomum camphora L.) and was tested for antifungal activity against three common phytopathogens: Alternaria alternata, Fusarium solani, and Fusarium oxysporum .

- Methods of Application : The highest concentration of C. camphora methanolic extract (4000 µg/mL) was used to inhibit the fungal mycelia weight of the phytopathogens .

- Results : The extract inhibited the fungal mycelia weight of F. oxysporum, A. alternata, and F. solani by 60%, 49%, and 24%, respectively .

2. Antifungal Extrolite in Rice Endophyte

- Application Summary : This compound was identified as a strong antifungal volatile organic compound in the rice foliage endophyte Lysinibacillus sphaericus and was used against Rhizoctonia solani, a pathogen causing sheath blight disease in rice .

- Methods of Application : The compound was extracted from the endophyte using solvent extraction methods and purified using HPTLC techniques .

- Results : The compound showed strong mycolytic activity as evident by mycelial distractions and shrinkage .

3. Anticancer Potential Against Liver Cancer

- Application Summary : The compound was identified as 1,2 benzenedicarboxylic acid, mono 2-ethylhexyl (BMEH) and exhibited in vitro anticancer potential against liver (HepG2) cancer cells .

- Methods of Application : The compound was tested in vitro against HepG2 cancer cells .

- Results : Based on the flow cytometric analysis, it was evident that the BMEH was also effective in arresting the cell cycle at G1 phase .

4. Antioxidant Activity

- Application Summary : This compound was used in the extraction of fungal DNA from mycelium grown in potato-dextrose medium .

- Methods of Application : Cetyltrimethylammonium bromide reagent (CTAB) was used for the extraction of fungal DNA, according to Doyle and Doyle .

- Results : The compound was successfully used in the extraction process .

5. Endocrine Disruptor

- Application Summary : This compound, also known as Monobutyl phthalate (MBP), has attracted attention as a potential endocrine disruptor .

- Methods of Application : The compound is a major metabolite of dibutyl phthalate and butyl benzyl phthalate .

- Results : It hydrolyses to phthalic acid and 1-butanol .

6. DNA Extraction

- Application Summary : This compound was used in the extraction of fungal DNA from mycelium grown in potato-dextrose medium .

- Methods of Application : Cetyltrimethylammonium bromide reagent (CTAB) was used for the extraction of fungal DNA, according to Doyle and Doyle .

- Results : The compound was successfully used in the extraction process .

属性

IUPAC Name |

2-(3,5,5-trimethylhexoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12(11-17(2,3)4)9-10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,12H,9-11H2,1-4H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYLVAMNLWRKY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1C(=O)[O-])CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)